molecular formula C15H28O2 B058517 4-Hydroxypentadec-2-enal CAS No. 112147-39-4

4-Hydroxypentadec-2-enal

Cat. No. B058517
M. Wt: 240.38 g/mol
InChI Key: VXUGVOLNFXPTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxypentadec-2-enal (4-Hpde) is a bioactive aldehyde that is derived from the oxidation of linoleic acid. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism Of Action

The mechanism of action of 4-Hydroxypentadec-2-enal is not fully understood. However, it has been suggested that 4-Hydroxypentadec-2-enal exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.

Biochemical And Physiological Effects

4-Hydroxypentadec-2-enal has been shown to modulate various biochemical and physiological processes. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It also induces apoptosis and inhibits the proliferation of cancer cells, which are involved in the development and progression of cancer. Furthermore, 4-Hydroxypentadec-2-enal has been shown to scavenge reactive oxygen species, which are involved in the pathogenesis of various oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Hydroxypentadec-2-enal in lab experiments include its bioactivity and ease of synthesis. However, the limitations of using 4-Hydroxypentadec-2-enal in lab experiments include its instability and potential toxicity.

Future Directions

For research on 4-Hydroxypentadec-2-enal include its potential use as a therapeutic agent for various inflammatory diseases and cancer. Furthermore, the development of stable analogs of 4-Hydroxypentadec-2-enal may overcome its limitations and enhance its bioactivity. Additionally, the elucidation of the molecular mechanism of action of 4-Hydroxypentadec-2-enal may provide insights into the development of novel therapeutic agents.

Synthesis Methods

4-Hydroxypentadec-2-enal can be synthesized from linoleic acid by auto-oxidation or enzymatic oxidation. Auto-oxidation of linoleic acid can be achieved by exposing it to air and light for an extended period. Enzymatic oxidation of linoleic acid can be catalyzed by lipoxygenases. 4-Hydroxypentadec-2-enal can also be synthesized by chemical methods, such as the reaction between linoleic acid and singlet oxygen.

Scientific Research Applications

4-Hydroxypentadec-2-enal has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Furthermore, 4-Hydroxypentadec-2-enal has been shown to possess anti-oxidant properties by scavenging reactive oxygen species.

properties

CAS RN

112147-39-4

Product Name

4-Hydroxypentadec-2-enal

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

4-hydroxypentadec-2-enal

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16/h11,13-15,17H,2-10,12H2,1H3

InChI Key

VXUGVOLNFXPTNN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(C=CC=O)O

Canonical SMILES

CCCCCCCCCCCC(C=CC=O)O

synonyms

4-Hydroxy-2-pentadecenal

Origin of Product

United States

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